An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS No: 1357946-52-1), a substituted piperidine derivative of interest in medicinal chemistry and drug development. This document delves into the molecule's chemical structure, offers a detailed, field-proven protocol for its synthesis and characterization, and explores its physicochemical properties and potential pharmacological applications, particularly within the realm of neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents, prized for its ability to confer desirable physicochemical properties such as basicity, lipophilicity, and specific conformational constraints. Piperidine-containing compounds are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][2] The specific substitution pattern on the piperidine ring can significantly influence the compound's biological activity and pharmacokinetic profile.[3] The title compound, 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride, features a 2,6-dimethylated piperidine ring linked to an ethanamine side chain, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules.
Chemical Structure and Nomenclature
The chemical identity of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride is defined by its molecular structure, which consists of a piperidine ring with methyl groups at the 2 and 6 positions, and an ethanamine group attached to the nitrogen atom of the piperidine ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[4]
| Identifier | Value |
| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine hydrochloride |
| CAS Number | 1357946-52-1[5] |
| Molecular Formula | C₉H₂₁ClN₂[5] |
| Molecular Weight | 192.73 g/mol [5] |
| Canonical SMILES | CC1CCCC(C)N1CCN.Cl |
| InChI Key | ALDJNRYBVYJFDV-UHFFFAOYSA-N |
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Caption: Chemical structure of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.
Synthesis and Purification
Caption: Proposed synthetic workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes the synthesis of the free base, 2-(2,6-dimethylpiperidin-1-yl)ethanamine, followed by its conversion to the hydrochloride salt.
Materials:
-
2,6-Dimethylpiperidine
-
N-(2-bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of N-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]phthalimide
-
To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add N-(2-bromoethyl)phthalimide (1.05 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Deprotection to yield 2-(2,6-Dimethylpiperidin-1-yl)ethanamine
-
Dissolve the purified N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution and heat to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether or by careful addition of concentrated HCl to chilled ether) with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride.
Step 4: Purification
-
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Physicochemical Properties
While specific experimental data for 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride is limited in public literature, its physicochemical properties can be inferred based on its structure and the known properties of similar amine hydrochlorides.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Physical State | White to off-white crystalline solid | Typical for amine hydrochloride salts.[8] |
| Melting Point | Expected to be a relatively high and sharp melting point | Amine hydrochlorides are ionic salts with well-defined crystal lattices. For example, methylamine hydrochloride has a melting point of 231-233 °C.[7][8][9] |
| Solubility | Soluble in water and lower alcohols (e.g., ethanol, methanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). | The hydrochloride salt form significantly increases water solubility compared to the free base due to the ionic nature of the compound.[4][10] |
| pKa | The pKa of the protonated ethanamine group is estimated to be in the range of 9.5-11.0. | This is a typical pKa range for the conjugate acids of primary alkyl amines.[11] The pKa of the protonated piperidine nitrogen will be influenced by the steric hindrance of the adjacent methyl groups. |
| Hygroscopicity | Likely to be hygroscopic. | Many amine hydrochlorides readily absorb moisture from the air.[12] |
Spectroscopic Characterization
The structural elucidation of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride would be confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring (likely a doublet), the methylene protons of the piperidine ring, the methylene protons of the ethanamine side chain, and the protons on the nitrogen atoms. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methyl carbons, the piperidine ring carbons, and the ethanamine side chain carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary ammonium group (around 3300-3000 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and C-N stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the free base. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery and Research
Substituted piperidines are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities.[1][6][13] Given the structural features of 2-(2,6-dimethylpiperidin-1-yl)ethanamine, it holds potential as a key intermediate or a pharmacologically active agent itself, particularly in the field of neuroscience.
-
Neurological Disorders: The ethanamine side chain is a common feature in many centrally acting drugs. The piperidine moiety can modulate the molecule's interaction with various receptors and transporters in the central nervous system. Derivatives of piperidine have been investigated for their potential in treating a variety of neurological and psychiatric conditions.
-
Analgesic Agents: The piperidine scaffold is a core component of many potent analgesic drugs. Further modification of the ethanamine side chain could lead to the development of novel pain management therapeutics.
-
Anticancer Properties: Certain piperidine and piperine derivatives have demonstrated anticancer activities through various molecular mechanisms.[13] This suggests that derivatives of the title compound could be explored for their potential in oncology.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride. Based on the general safety data for amine hydrochlorides and the free base, the following recommendations are prudent:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][10][14]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes.[2][10][14]
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, as the compound is likely hygroscopic.[12]
Conclusion
2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a valuable chemical entity with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structural features, combining a substituted piperidine ring with an ethanamine side chain, make it an attractive candidate for exploration in various therapeutic areas, most notably in the development of treatments for neurological disorders. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and an overview of its expected properties and potential applications, thereby serving as a valuable resource for the scientific community.
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